![molecular formula C22H19NS2 B14213505 Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- CAS No. 555152-94-8](/img/structure/B14213505.png)
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of bis(methylthio)methylene as a reagent to introduce the bis(methylthio)methylene group into the acridine structure . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified acridine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology and medicine, acridine derivatives are known for their antimicrobial, anticancer, and antiviral activities . They have been investigated as potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, acridine derivatives are used as dyes, fluorescent materials, and in laser technologies due to their unique photophysical properties .
Mecanismo De Acción
The mechanism of action of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with the function of DNA-related enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The specific molecular targets and pathways involved depend on the particular biological context and the specific acridine derivative used .
Comparación Con Compuestos Similares
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- can be compared to other acridine derivatives such as acridine orange, acriflavine, and amsacrine. These compounds share a similar acridine core structure but differ in their functional groups and specific biological activities . For example, acridine orange is commonly used as a fluorescent dye for staining nucleic acids, while acriflavine has antimicrobial properties and is used as a disinfectant . Amsacrine is an anticancer agent that inhibits topoisomerase II and is used in chemotherapy . The unique bis(methylthio)methylene group in acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- distinguishes it from these other compounds and may confer specific biological activities and applications .
Propiedades
Número CAS |
555152-94-8 |
|---|---|
Fórmula molecular |
C22H19NS2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
9-[bis(methylsulfanyl)methylidene]-10-phenylacridine |
InChI |
InChI=1S/C22H19NS2/c1-24-22(25-2)21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 |
Clave InChI |
ZDXASDQLHDJWHS-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)

![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
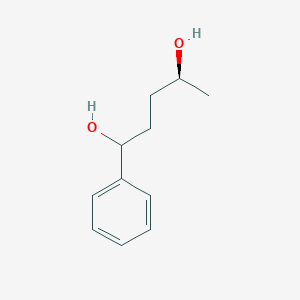
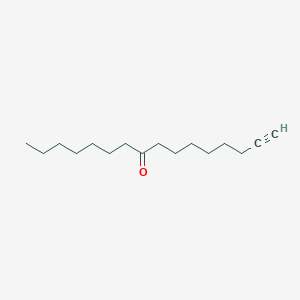

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
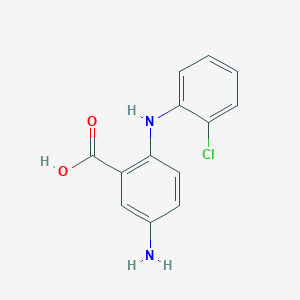
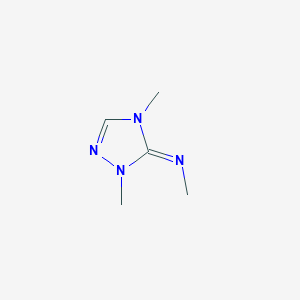
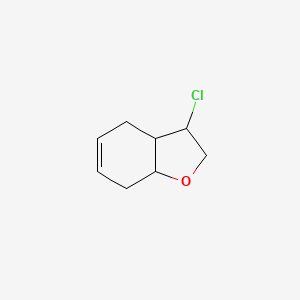
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
